molecular formula C5H6ClNO3S B15468683 (2-Cyanoethanesulfonyl)acetyl chloride CAS No. 56796-12-4

(2-Cyanoethanesulfonyl)acetyl chloride

Cat. No.: B15468683
CAS No.: 56796-12-4
M. Wt: 195.62 g/mol
InChI Key: VXAHRCKMLLLNKP-UHFFFAOYSA-N
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Description

(2-Cyanoethanesulfonyl)acetyl chloride is a specialized bifunctional reagent designed for advanced organic synthesis and pharmaceutical research. This compound integrates two highly reactive centers—a sulfonyl chloride and an acyl chloride—along with a cyano group, making it a valuable building block for constructing complex molecules. Its primary research value lies in its ability to act as a precursor for various functional groups and to participate in sequential functionalization reactions. Researchers can utilize the sulfonyl chloride moiety to create sulfonamide linkages with amines, a key step in developing compounds with potential biological activity. Simultaneously, the acetyl chloride group allows for further acylation reactions, enabling the introduction of ketone functionalities or the extension of molecular frameworks. The electron-withdrawing nature of the cyano group can be leveraged to tune the electrophilicity of the reagent and provides a handle for further chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. This multifunctionality makes this compound particularly useful in medicinal chemistry for the synthesis of novel scaffolds and in materials science for the creation of specialized polymers. As with all reagents of this nature, it is expected to be highly moisture-sensitive and requires handling under inert conditions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

56796-12-4

Molecular Formula

C5H6ClNO3S

Molecular Weight

195.62 g/mol

IUPAC Name

2-(2-cyanoethylsulfonyl)acetyl chloride

InChI

InChI=1S/C5H6ClNO3S/c6-5(8)4-11(9,10)3-1-2-7/h1,3-4H2

InChI Key

VXAHRCKMLLLNKP-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)CC(=O)Cl)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure, combining sulfonyl chloride, cyano, and acyl chloride groups. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Key Functional Groups Notable Substituents
(2-Cyanoethanesulfonyl)acetyl chloride C₅H₆ClNO₃S Sulfonyl chloride, acyl chloride, cyano Cyanoethyl
Chloroacetyl chloride (CAC) C₂H₂Cl₂O Acyl chloride, chloro Chloromethyl
Dichloroacetyl chloride (DCAC) C₂HCl₃O Acyl chloride, dichloro Dichloromethyl
2-Chloroethanesulfonyl chloride C₂H₄Cl₂O₂S Sulfonyl chloride, chloro Chloroethyl
Acetyl chloride C₂H₃ClO Acyl chloride None
2-(Diisopropylamino)ethyl chloride C₈H₁₈ClN Chloro, tertiary amine Diisopropylaminoethyl

Key Observations :

  • Steric Effects: The cyanoethyl chain introduces steric bulk compared to simpler chloroethyl analogues (e.g., 2-chloroethanesulfonyl chloride), which may hinder reactions at the sulfonyl site .
  • Dual Reactivity : Unlike acetyl chloride (C₂H₃ClO), which only has an acyl chloride group, the target compound’s dual functional groups enable sequential or orthogonal reactions, such as sulfonylation followed by acylation .
Table 2: Hazard Comparison
Compound Flammability Corrosivity Toxicity Concerns Key Hazard References
This compound Likely high (acyl chloride) High (sulfonyl/a acyl chloride) Cyanide release risk (if degraded) Inferred from
Acetyl chloride Highly flammable (Cat. 2) Severe skin/eye damage (Cat. 1B) Releases HCl upon hydrolysis
2-Chloroethanesulfonyl chloride Moderate High Respiratory irritant
Chloroacetyl chloride (CAC) High Severe Lachrymatory, toxic fumes

Notes:

  • Like acetyl chloride, it is expected to react violently with water, releasing hydrogen chloride gas .

Q & A

Q. Basic Research Focus

  • Storage Environment: Keep in amber glass bottles under inert gas (Ar) at –20°C . Desiccants (e.g., P₂O₅) prevent moisture ingress .
  • Container Integrity: Use PTFE-lined caps to avoid corrosion. Regularly inspect seals for leaks .
  • Shelf Life: Stability >6 months when stored at –20°C with <1% water content .

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